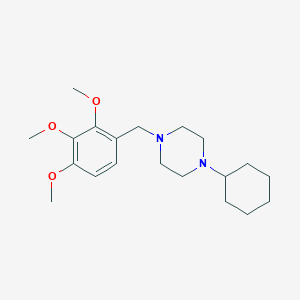
3-(2-bromobenzyl)-5-chloro-1,3-benzoxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-bromobenzyl)-5-chloro-1,3-benzoxazol-2(3H)-one is a synthetic compound that belongs to the family of benzoxazoles. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound possesses a unique chemical structure that allows it to interact with biological systems in a specific manner.
Mechanism of Action
The mechanism of action of 3-(2-bromobenzyl)-5-chloro-1,3-benzoxazol-2(3H)-one is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of specific enzymes or proteins that are essential for the survival of cancer cells or microorganisms. For instance, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of this enzyme, 3-(2-bromobenzyl)-5-chloro-1,3-benzoxazol-2(3H)-one can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-bromobenzyl)-5-chloro-1,3-benzoxazol-2(3H)-one are diverse and depend on the specific biological system being studied. In cancer cells, this compound has been found to induce cell cycle arrest, apoptosis, and autophagy. Moreover, it has also been reported to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to cancer cells. In microorganisms, this compound has been found to disrupt cell membrane integrity and inhibit protein synthesis.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2-bromobenzyl)-5-chloro-1,3-benzoxazol-2(3H)-one in lab experiments include its potent biological activity, its synthetic accessibility, and its potential for the development of new drugs. However, there are also some limitations associated with this compound. For instance, its solubility in water is relatively low, which can limit its use in certain biological assays. Moreover, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for the research on 3-(2-bromobenzyl)-5-chloro-1,3-benzoxazol-2(3H)-one. One of the most promising directions is the development of new drugs based on this compound. Its potent anticancer and antibacterial activities make it an attractive candidate for the development of new chemotherapeutic agents and antibiotics. Moreover, further research is needed to understand its mechanism of action and to identify its molecular targets. This can lead to the development of more specific and effective drugs. Finally, the optimization of the synthesis method and the improvement of the compound's solubility can also expand its potential applications in biological research.
Synthesis Methods
The synthesis of 3-(2-bromobenzyl)-5-chloro-1,3-benzoxazol-2(3H)-one involves the reaction between 2-amino-5-chlorobenzoic acid and 2-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to form the final product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Scientific Research Applications
The unique chemical structure of 3-(2-bromobenzyl)-5-chloro-1,3-benzoxazol-2(3H)-one has made it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has also been found to possess antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
3-[(2-bromophenyl)methyl]-5-chloro-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClNO2/c15-11-4-2-1-3-9(11)8-17-12-7-10(16)5-6-13(12)19-14(17)18/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUAQHFERGDQRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC(=C3)Cl)OC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5752884.png)

![2-{[2-(2-phenylethyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5752892.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5752900.png)
![methyl 4-{[(4-bromophenyl)thio]methyl}benzoate](/img/structure/B5752901.png)



![dimethyl 5-{[(2-pyridinylamino)carbonothioyl]amino}isophthalate](/img/structure/B5752932.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5752943.png)

![2-{[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5752972.png)
![2-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5752976.png)
![2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5752983.png)